1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound featuring a unique combination of cyclohexyl, methyl, trifluoromethylphenyl, and dihydropyrazolo[3,4-d][1,3]thiazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to form the thiazine ring: The pyrazole intermediate can be further reacted with a thiourea derivative to form the thiazine ring.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final assembly: The cyclohexyl and methyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the pyrazole or thiazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole or thiazine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-6-methyl-4-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
1-cyclohexyl-6-methyl-4-[4-(chloromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: Contains a chloromethyl group instead of trifluoromethyl, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds without this group.
Properties
Molecular Formula |
C19H20F3N3OS |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H20F3N3OS/c1-11-23-17-15(18(26)24-25(17)14-5-3-2-4-6-14)16(27-11)12-7-9-13(10-8-12)19(20,21)22/h7-10,14,16H,2-6H2,1H3,(H,24,26) |
InChI Key |
PISRNWJTELOPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
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